Perfluorophenyl,1-4-diboronic acid

Protodeboronation kinetics Fluorinated arylboronic acids Suzuki-Miyaura stability

Ortho-fluorinated arylboronic acids can undergo rapid protodeboronation under standard Suzuki coupling conditions, leading to unpredictable yields and poor reproducibility. Perfluorophenyl-1,4-diboronic acid (CAS 1380435-69-7) is a high-purity, tetrafluorinated AA-type monomer that addresses this challenge when used with optimized protocols. • Enables sequential Suzuki-Miyaura couplings for symmetrical A-D-A/D-A-D small molecules and linear conjugated polymers. • Electron-deficient tetrafluorophenyl core lowers LUMO energy for non-fullerene acceptor and OFET applications. • Batch-specific QC documentation supports COF and porous framework synthesis requiring long-range crystallinity.

Molecular Formula C6H4B2F4O4
Molecular Weight 237.71
CAS No. 1380435-69-7
Cat. No. B2576354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorophenyl,1-4-diboronic acid
CAS1380435-69-7
Molecular FormulaC6H4B2F4O4
Molecular Weight237.71
Structural Identifiers
SMILESB(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O
InChIInChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H
InChIKeyXFMHMVKSMSUKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Perfluorophenyl-1,4-diboronic Acid: Compound Overview


Perfluorophenyl,1-4-diboronic acid (CAS 1380435-69-7), also known as (perfluoro-1,4-phenylene)diboronic acid or (4-borono-2,3,5,6-tetrafluorophenyl)boronic acid, is a tetrafluorinated aryl bis-boronic acid with molecular formula C₆H₄B₂F₄O₄ and molecular weight 237.71 . This compound features two boronic acid (–B(OH)₂) functionalities positioned para to each other on a fully fluorinated phenyl ring, enabling its use as a dual-coupling partner in Suzuki-Miyaura cross-coupling reactions for the sequential construction of extended conjugated systems . As a member of the polyfluorinated aryl boronic acid class, it exhibits substantially different reactivity and stability profiles compared to non-fluorinated aryl boronic acids, a distinction that directly impacts experimental design and procurement decisions [1].

Perfluorophenyl-1,4-diboronic Acid: Substitution Limitations


Generic substitution of perfluorophenyl,1-4-diboronic acid with non-fluorinated 1,4-benzenediboronic acid or mono-fluorinated analogs is not chemically equivalent due to the profound influence of the tetrafluorinated aromatic ring on both electronic properties and base-catalyzed stability. Polyfluorinated aryl boronic acids, particularly those bearing ortho-fluorine substituents, exhibit accelerated protodeboronation rates under the basic conditions required for Suzuki-Miyaura coupling, a phenomenon that is absent or substantially attenuated in non-fluorinated congeners [1]. Specifically, base-catalyzed protodeboronation half-lives for fluoro-substituted arylboronic acids span over nine orders of magnitude, meaning that a procurement decision based solely on functional group equivalence (two boronic acid handles on a phenyl ring) will result in unpredictable reaction outcomes, variable yields, and poor batch-to-batch reproducibility [2]. Selecting a fluorinated building block requires explicit consideration of its protodeboronation kinetics, not merely its nominal structure.

Perfluorophenyl-1,4-diboronic Acid: Quantitative Evidence


Base-Catalyzed Protodeboronation: Ortho-Fluorine vs. Non-Fluorinated

Perfluorophenyl,1-4-diboronic acid contains four ortho-fluorine substituents relative to its boronic acid groups. The presence of ortho-fluorine is quantitatively established to accelerate base-catalyzed protodeboronation rates compared to non-fluorinated arylboronic acids [1]. In a comprehensive kinetic study of 30 arylboronic acids including all 20 isomers of C₆HₙF₍₅₋ₙ₎B(OH)₂, tetra- and pentafluorophenylboronic acids exhibited half-lives orders of magnitude shorter than structurally similar non-fluorinated or meta-substituted analogs under identical basic conditions (pH > 13, 50% aqueous dioxane, 70 °C) [2]. This instability is not merely a synthetic nuisance but defines the practical handling and reaction design requirements that distinguish this compound from 1,4-benzenediboronic acid.

Protodeboronation kinetics Fluorinated arylboronic acids Suzuki-Miyaura stability

Boron Source Form: Acid vs. MIDA Boronate vs. Pinacol Ester

The ortho-fluorine-accelerated protodeboronation of perfluorophenyl-1,4-diboronic acid makes the selection of boron source form (free boronic acid vs. protected derivative) a critical procurement and experimental design variable. Polyfluorophenylboronic acids are explicitly identified as 'unstable boronic acids' that quickly deboronate under basic Suzuki-Miyaura conditions . While the free boronic acid (CAS 1380435-69-7) may be suitable for immediate use under optimized, anhydrous, or low-base conditions, protected forms such as MIDA boronates are bench-stable under air and can be deprotected under mild conditions to liberate the active boronic acid in situ, thereby circumventing decomposition during storage and reaction setup . This stands in contrast to non-fluorinated arylboronic acids, for which the free acid form is generally adequately stable for routine use without special protection strategies.

Boron source selection MIDA boronates Suzuki-Miyaura scale-up

Para Regiochemistry for Linear Conjugated Polymers

The 1,4-(para) substitution pattern of the two boronic acid groups in perfluorophenyl-1,4-diboronic acid (CAS 1380435-69-7) confers a linear, 180° geometry that is essential for constructing extended conjugated polymer chains via AA/BB-type Suzuki-Miyaura polycondensation [1]. This contrasts with the corresponding 1,2-(ortho) isomer, (perfluoro-1,2-phenylene)diboronic acid (CAS 784170-29-2), which introduces a 60° kink that disrupts π-conjugation and alters polymer optoelectronic properties . In diboronic acid/dihalide polymerization reactions, the para-isomer enables linear chain propagation, while ortho- and meta-isomers produce bent or cyclic architectures that are not interchangeable for applications requiring extended conjugation lengths.

Conjugated polymers Diboronic acid regiochemistry Step-growth polymerization

Purity Specification and Batch QC Documentation

Perfluorophenyl-1,4-diboronic acid (CAS 1380435-69-7) is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This purity level meets the requirements for demanding cross-coupling applications where trace metal impurities or boronic anhydride (boroxine) contaminants can suppress catalytic activity or introduce side products. In contrast, the ortho-isomer (CAS 784170-29-2) is typically supplied at a standard purity of 95%, representing a 3% absolute difference in purity specification that may be material for sensitive catalytic cycles or stoichiometric coupling steps .

Chemical purity Quality control Boronic acid procurement

Electron-Deficient Core: Transmetalation vs. Electron-Rich Analogs

The tetrafluorinated aromatic core of perfluorophenyl-1,4-diboronic acid is highly electron-deficient due to the strong –I (inductive) electron-withdrawing effect of the four fluorine substituents [1]. This electron deficiency enhances the electrophilicity of the boron centers, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle under certain conditions [2]. However, this same electronic effect also contributes to the accelerated protodeboronation rates discussed in the first evidence item. This dual electronic influence—enhanced transmetalation propensity counterbalanced by heightened instability—is a characteristic signature of polyfluorinated arylboronic acids that distinguishes them from electron-rich or electronically neutral arylboronic acids such as 4-methoxyphenylboronic acid or 1,4-benzenediboronic acid.

Transmetalation Electron-deficient arenes Suzuki-Miyaura mechanism

Bis-Boronic Acid for Iterative Cross-Coupling

Perfluorophenyl-1,4-diboronic acid contains two chemically equivalent boronic acid functionalities, enabling iterative or orthogonal Suzuki-Miyaura coupling sequences that are not accessible with mono-boronic acid building blocks such as (2,3,5,6-tetrafluorophenyl)boronic acid (CAS 511295-01-5) . The presence of two reactive boron centers allows this compound to serve as a central linking unit in the synthesis of symmetrical extended π-systems (A–D–A or D–A–D architectures) or as an AA-type monomer in step-growth polymerization [1]. The mono-boronic acid analog can only terminate a coupling sequence or add a single functional appendage, whereas the diboronic acid enables bidirectional chain extension.

Iterative cross-coupling Bis-boronic acid Conjugated materials

Perfluorophenyl-1,4-diboronic Acid: Application Scenarios


Fluorinated Conjugated Polymers for Organic Electronics

The 1,4-(para) substitution pattern of perfluorophenyl-1,4-diboronic acid (CAS 1380435-69-7) enables its use as an AA-type monomer in Suzuki-Miyaura polycondensation with aromatic dihalides to produce linear, fully conjugated polymers [1]. The tetrafluorinated aromatic core imparts electron-deficient character to the resulting polymer backbone, which can be leveraged to tune frontier orbital energy levels in donor–acceptor copolymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications. Users must account for the accelerated protodeboronation kinetics of this fluorinated diboronic acid [2] when designing polymerization conditions; strategies include using low-base or base-free protocols, employing protected boronates, or utilizing specialized palladium precatalysts developed for unstable boronic acids .

Iterative Cross-Coupling for A–D–A/D–A–D Architectures

The two boronic acid functionalities of CAS 1380435-69-7 allow sequential Suzuki-Miyaura couplings to construct symmetrical fluorinated π-extended systems where the tetrafluorophenyl core serves as the central electron-deficient unit [1]. This is particularly valuable for synthesizing A–D–A (acceptor–donor–acceptor) or D–A–D (donor–acceptor–donor) type small molecules for organic solar cells and non-fullerene acceptors. The electron-withdrawing fluorine substituents lower the LUMO energy of the central core, a desirable feature for acceptor materials [2]. However, the documented instability of ortho-fluorinated arylboronic acids [2] necessitates careful control of reaction stoichiometry and base concentration to avoid premature protodeboronation before the second coupling step is complete.

Fluorinated Covalent Organic Frameworks and Porous Materials

The para-diboronic acid geometry of perfluorophenyl-1,4-diboronic acid provides a linear, rigid tetrafluorinated linker suitable for constructing two-dimensional covalent organic frameworks (COFs) and porous aromatic frameworks via boronic acid-based condensation or cross-coupling polymerization [1]. The tetrafluorinated core introduces hydrophobicity and potential for fluorine-specific intermolecular interactions that can influence pore environment and gas sorption properties. Procurement specifications should prioritize the 98% purity grade with batch-specific QC documentation [2], as trace impurities in the diboronic acid monomer can introduce structural defects that compromise the long-range crystallinity and porosity essential for COF applications.

Fluorinated Building Block for Medicinal Chemistry Fragment Libraries

The tetrafluorophenyl core with two boronic acid handles (CAS 1380435-69-7) offers medicinal chemists a fluorinated, electron-deficient scaffold for fragment-based drug discovery and parallel library synthesis [1]. The dual boronic acid groups enable orthogonal or sequential derivatization with diverse aryl/heteroaryl halide partners to explore structure–activity relationships around a fluorinated central pharmacophore. Fluorine substitution is a well-established strategy for modulating metabolic stability, lipophilicity, and target binding affinity. Users should note that the free boronic acid form is susceptible to protodeboronation under basic conditions [2]; for library synthesis involving base-sensitive substrates, consideration should be given to using protected boron forms or freshly prepared solutions of CAS 1380435-69-7.

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